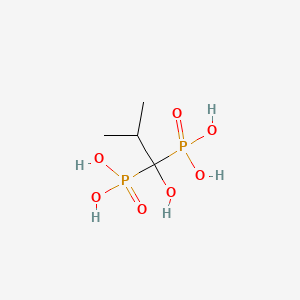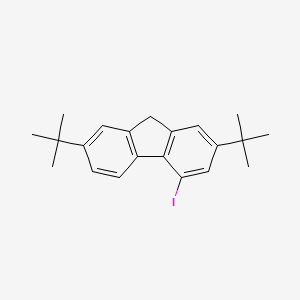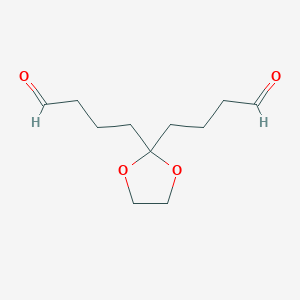
1,3-Dioxolane-2,2-dibutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane-2,2-dibutanal is a chemical compound belonging to the class of dioxolanes, which are heterocyclic acetals. These compounds are characterized by a five-membered ring containing two oxygen atoms. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxolane-2,2-dibutanal can be synthesized through the acetalization of aldehydes with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The continuous removal of water from the reaction mixture using a Dean-Stark apparatus helps drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Techniques such as distillation and crystallization are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxolane-2,2-dibutanal undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃/Py
Reduction: LiAlH₄, NaBH₄
Substitution: RLi, RMgX, RCuLi
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1,3-Dioxolane-2,2-dibutanal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dioxolane-2,2-dibutanal involves its ability to form stable cyclic structures through acetalization. This stability makes it an effective protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations. The compound’s reactivity with various nucleophiles and electrophiles allows it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, exhibiting different reactivity due to its peroxide nature.
Tetrahydrofuran (THF): A related compound with a five-membered ring containing one oxygen atom.
Uniqueness: 1,3-Dioxolane-2,2-dibutanal stands out due to its specific ring structure and the presence of two butanal groups, which confer unique reactivity and stability. Its ability to form stable acetals and participate in diverse chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
108224-85-7 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-[2-(4-oxobutyl)-1,3-dioxolan-2-yl]butanal |
InChI |
InChI=1S/C11H18O4/c12-7-3-1-5-11(6-2-4-8-13)14-9-10-15-11/h7-8H,1-6,9-10H2 |
InChI Key |
YDGPQSCOSXUFQY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CCCC=O)CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)

![2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate](/img/structure/B14332045.png)
![2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline](/img/structure/B14332047.png)
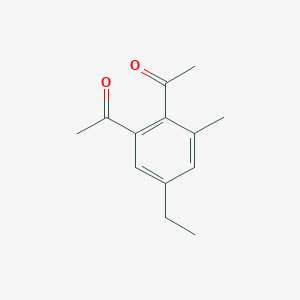
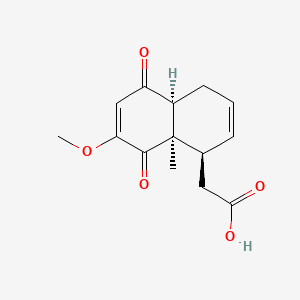
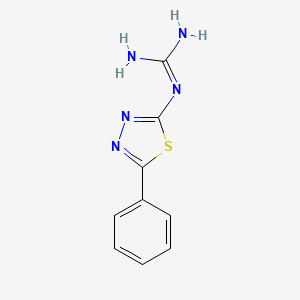
![N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide](/img/structure/B14332061.png)
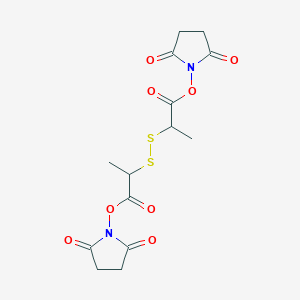
![3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14332066.png)
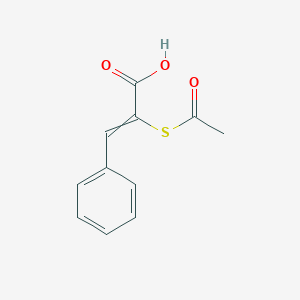
![[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride](/img/structure/B14332083.png)
